5-Methyl-2-sulfamoylthiophene-3-carboxylic acid
Description
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid (CAS: Not explicitly provided in evidence; molecular formula: C₆H₇NO₄S₂) is a heterocyclic compound featuring a thiophene ring substituted with a sulfamoyl group (-SO₂NH₂) at position 2, a carboxylic acid (-COOH) at position 3, and a methyl (-CH₃) group at position 3. It is synthesized via cyclization and acid-catalyzed hydrolysis, as demonstrated in a 2002 study where refluxing 2-acetylthiomethyl-4-(4-methoxycarbonylphenyl)-4-oxobutanoic acid in methanol and sulfuric acid yielded the compound with 83% efficiency . Key physicochemical properties include a melting point of 198°C, and elemental composition: C (32.89%), H (3.30%), N (6.34%), S (28.90%), closely matching theoretical values . Its IR spectrum shows characteristic peaks for -NH₂ (3446 cm⁻¹), -COOH (1713 cm⁻¹), and sulfonamide S=O (1212 cm⁻¹) .
Properties
Molecular Formula |
C6H7NO4S2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
5-methyl-2-sulfamoylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO4S2/c1-3-2-4(5(8)9)6(12-3)13(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) |
InChI Key |
SWVCQVNUHZERAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid typically involves the electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the alcohol group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale electrophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-sulfamoylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfamoylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-methyl-2-sulfamoylthiophene-3-carboxylic acid is highlighted through comparisons with analogous thiophene derivatives (Table 1).
Table 1: Comparative Analysis of Thiophene-Based Sulfonamide/Carboxylic Acid Derivatives
Key Differences and Implications
Functional Group Diversity: The sulfamoyl group in the target compound distinguishes it from sulfonic acid (e.g., 5-chloro-3-sulfothiophene-2-carboxylic acid) or chlorosulfonyl derivatives (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate). Sulfamoyl groups exhibit hydrogen-bonding capacity, enhancing solubility and bioactivity compared to sulfonic acids . Substituent Position: Methyl groups at position 5 (target compound) vs. phenoxymethyl (CAS 934080-73-6) influence steric hindrance and electronic effects, modulating reactivity in cross-coupling reactions .
Synthetic Utility :
- The target compound’s carboxylic acid and sulfamoyl groups enable dual reactivity for amide bond formation or metal coordination, unlike ester-containing analogs (e.g., methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate), which require hydrolysis for further functionalization .
Regulatory and Industrial Relevance :
- 5-Chloro-3-sulfothiophene-2-carboxylic acid is prioritized in commercial drug synthesis due to compliance with pharmacopeial standards (USP/EMA), whereas the target compound remains primarily a research intermediate .
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